molecular formula C22H20ClN5O3 B2747385 N-[(2-chlorophenyl)methyl]-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide CAS No. 1251704-70-7

N-[(2-chlorophenyl)methyl]-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide

Cat. No.: B2747385
CAS No.: 1251704-70-7
M. Wt: 437.88
InChI Key: PXZFAAFYJFIZFG-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a methoxyphenyl group, and a chlorobenzyl moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazolopyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine ring.

    Introduction of the methoxyphenyl group: This step involves the substitution reaction where the methoxyphenyl group is introduced to the triazolopyrimidine core.

    Attachment of the chlorobenzyl moiety: This step involves the reaction of the intermediate compound with 2-chlorobenzyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as sodium hydroxide or other bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide has been explored for various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including its role as an inhibitor in certain biochemical pathways.

    Industry: The compound may be used in the development of new materials or as a precursor in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, which can have therapeutic implications.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: This compound shares the methoxyphenyl group but differs in its overall structure and properties.

    2-(4-Chlorophenyl)ethylamine: This compound contains the chlorobenzyl moiety but lacks the triazolopyrimidine core.

Uniqueness

N-[(2-chlorophenyl)methyl]-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide is unique due to its combination of functional groups and its triazolopyrimidine core. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O3/c1-14-25-19(15-7-9-17(31-2)10-8-15)11-20-26-27(22(30)28(14)20)13-21(29)24-12-16-5-3-4-6-18(16)23/h3-11H,12-13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZFAAFYJFIZFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC2=NN(C(=O)N12)CC(=O)NCC3=CC=CC=C3Cl)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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